(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone - 1260722-59-5

(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Catalog Number: EVT-1811476
CAS Number: 1260722-59-5
Molecular Formula: C16H11NO4
Molecular Weight: 281.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone

Compound Description: This compound is a novel antifungal imidazole-based oximino ester. It was synthesized and characterized using various spectroscopic techniques, with single-crystal X-ray analysis confirming the (E)-configuration of its imine fragment []. Density functional theory (DFT) simulations were employed to explore the compound's spectral and electronic properties, and Hirshfeld surface analysis and molecular docking simulations were also performed. The molecular docking results aligned with the compound's in vitro antifungal potential [].

(E)-3-(2-amino-4,6-dichloropyrimidin-5-yl)-1-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Compound Description: This compound is a highly substituted chalcone synthesized through a Claisen–Schmidt reaction using 1-(benzo[d][1,3]dioxol-5-yl)ethanone and 2-amino-4,6-dichloropyrimidine-5-carbaldehyde []. Its structure was elucidated using various spectroscopic techniques, including FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis. It exhibited significant analgesic activity (40.12% after 3 hours) in an acetic-acid-induced writhing model in Swiss albino rats, though lower than the standard drug diclofenac sodium [].

2-Benzo[d][1,3]dioxol-6-yl-3-[(3-morpholin-4-yl)-1H-1,2,4-triazol-5-yl)]-1,3-thiazolidin-4-one (1i)

Compound Description: This compound is a 3-[1,2,4]triazol-5-yl 4-thiazolidinone derivative synthesized via a domino reaction involving 5-amino-1H-[1,2,4]triazoles, aromatic aldehydes, and α-mercaptoacids []. It displayed potent antituberculosis activity, exhibiting a minimum inhibitory concentration (MIC) of 4 µg/mL or less against Mycobacterium tuberculosis [].

3-[2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-5-yl]propan-1-ol

Compound Description: This compound serves as a key intermediate in the total synthesis of Egonol, a natural product []. Its synthesis was achieved through a one-pot tandem Heck alkynylation/cyclization reaction using well-defined palladium N-heterocyclic carbene complexes, highlighting the utility of this method for constructing complex benzofuran derivatives [].

tert-Butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate (1)

Compound Description: This compound is a (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivative that exhibits anti-malarial activity []. Its crystal structure, along with those of its inactive analogue and dihydrated salt, was determined to understand the structural features critical for its biological activity []. The study highlights the importance of the hydroxyl group, the benzyl group, and the methylene substituents on the piperazinyl nitrogens for anti-malarial activity [].

(2S,3R)-4-(4-nitrobenzyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane (2)

Compound Description: This compound is a (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivative that was found to be inactive as an anti-malarial agent []. Its crystal structure was analyzed alongside its active analogue to identify the structural features responsible for the difference in their biological activities []. The study indicated that the lack of activity in this compound might be attributed to its distinct molecular conformation compared to the active analogue [].

(2S,3R)-4-(4-(benzo[d]-[1,3]dioxol-5-ylmeäthyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane.dihydrogen chloride (3)

Compound Description: This compound is the dihydrated salt of an active (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivative, demonstrating anti-malarial properties []. Its crystal structure, along with those of its active analogue and inactive analogue, was investigated to understand the structural basis of its biological activity []. Despite the differences in their crystal structures, the key bond distances involving the pharmacophore units were found to be similar in all three analogues [].

6‐(Benzo[d][1,3]dioxol‐5‐yl)‐2,3,6,7,12,12a‐hexahydro‐2‐(1E,2E)‐3‐phenylallylidene)amino)pyrazino[1ʹ,2ʹ:1,6]pyrido[3,4‐b]indole‐1,4‐dione

Compound Description: This compound, identified as a novel tadalafil analogue named N-phenylpropenyltadalafil, was detected as an adulterant in a dietary supplement []. Its structure was established through a combination of chromatographic separation techniques and spectroscopic analyses, including 1D and 2D NMR, IR, and mass spectrometry [].

rel-(9R,10R,12S)-N-(2,6-dichloro-3-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide (Compound B)

Compound Description: This compound is a potent and selective dopamine D1 positive allosteric modulator (PAM) []. It exhibits an EC50 of 43 nM for D1 receptor activation and displays high selectivity for D1 over D2 dopamine receptors []. Interestingly, it shows selectivity for human and nonhuman primate D1 receptors but lacks activity at rodent (rat and mouse) D1 receptors []. Further investigation revealed that a single amino acid at position 130 in the D1 receptor is responsible for this species selectivity [].

2R-(4-methoxyphenyl)-4S-(1,3-benzodioxol-5-yl)-1-(N,N-di(n-butyl)aminocarbonyl-methyl)-pyrrolidine-3R-carboxylic acid (ABT-627)

Compound Description: ABT-627 is a selective endothelin A (ETA) receptor antagonist investigated for treating diabetic nephropathy []. Studies in rats with streptozotocin (STZ)-induced hyperglycemia demonstrated its ability to attenuate proteinuria, reduce glomerular permeability, and restore the integrity of glomerular filtration barrier components []. Importantly, ABT-627 also exhibited anti-inflammatory and antifibrotic effects by reducing glomerular soluble intercellular adhesion molecule-1 (sICAM-1) and monocyte chemoattractant protein-1 (MCP-1) expression [].

(3aR)-14a-Acetoxy-3a′,4,14,14aa-tetrahydro-6,7,8-trimethoxybenzo[3,4]furo[3′,4′:6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one (Steganacin)

Compound Description: Steganacin is a natural product recognized for its cytotoxic activity []. The described research focuses on developing a synthetic route towards steganacin, particularly aiming to construct the key 8-membered ring embedded within the molecule []. The proposed strategy involves an oxidative phenolic coupling of a suitable (3R,4R)-4-(benzo[d][1,3]dioxol-5-ylmethyl)-3-benzyldihydrofuran-2(3H)-one analogue. This approach highlights the challenges and intricacies involved in synthesizing complex natural products with potential therapeutic value.

(R)-4-{(R)-benzo[d][1,3]dioxol-5-ylchloromethyl}-3,3-dichlorodihydrofuran-2(3H)-one

Compound Description: This compound is a key intermediate in the synthetic route towards steganacin []. It is generated through a copper-catalyzed Atom Transfer Radical Cyclization (ATRC) reaction involving (E)-6-(benzo[d][7?,9?]dioxol-1?-yl)allyl-1,1,1-trichloroacetate []. This intermediate undergoes regiospecific functionalization, dehalogenation, and enolate alkylation to afford the crucial butyrolactone intermediates for the final oxidative cyclization step in the steganacin synthesis [].

Deoxypodophyllotoxin

Compound Description: Deoxypodophyllotoxin is a natural product with known biological activity. Although its specific biological activity is not described in the provided text, its structural similarity to steganacin and the focus on developing efficient synthetic routes to these compounds suggest potential anti-cancer properties []. The research highlights the potential of copper-catalyzed ATRC chemistry, developed during the steganacin synthesis, to be applied to a convergent synthetic route for deoxypodophyllotoxin, further emphasizing the value of exploring various synthetic strategies for accessing complex natural products.

5-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (9a)

Compound Description: This compound is a 1,3,5-trisubstituted 2-pyrazoline derivative containing a thiophene and a benzodioxol moiety []. This compound was synthesized and evaluated for its antitumor activity by the National Cancer Institute (NCI) [].

3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-chloro-5-nitronaphthalene-1,4-dione (11)

Compound Description: This compound is a regioisomer obtained from the reaction of 2,3-dichloro-5-nitronaphthalene-1,4-dione with 1-piperonylpiperazine [].

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-chloro-5-nitronaphthalene-1,4-dione (12)

Compound Description: This compound, a regioisomer of compound 17, is obtained from the reaction of 2,3-dichloro-5-nitronaphthalene-1,4-dione with 1-piperonylpiperazine [].

Properties

CAS Number

1260722-59-5

Product Name

(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(1,3-benzodioxol-5-yl)methanone

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

InChI

InChI=1S/C16H11NO4/c17-14-10-3-1-2-4-11(10)21-16(14)15(18)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8,17H2

InChI Key

ZFPPXMQUYLRCGE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.